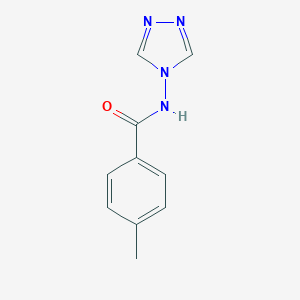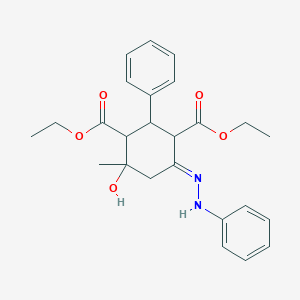
ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
The synthesis of ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps. The starting materials typically include 4-methoxy-3-nitrobenzoic acid and 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The synthetic route may involve esterification, nitration, and amide formation reactions under controlled conditions. Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding nitro and carboxylate derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different amine derivatives.
Aplicaciones Científicas De Investigación
ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzothiophene ring can interact with biological receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to ETHYL 2-(4-METHOXY-3-NITROBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include:
Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate: This compound has a similar structure but with a different ester group.
Ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate: Another similar compound with a different carboxylate group. These compounds share functional groups and structural motifs, but their reactivity and applications may differ due to variations in their molecular structures
Propiedades
Fórmula molecular |
C19H20N2O6S |
|---|---|
Peso molecular |
404.4g/mol |
Nombre IUPAC |
ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H20N2O6S/c1-3-27-19(23)16-12-6-4-5-7-15(12)28-18(16)20-17(22)11-8-9-14(26-2)13(10-11)21(24)25/h8-10H,3-7H2,1-2H3,(H,20,22) |
Clave InChI |
HHSDIMUWWWBTHY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B414916.png)



![11-(4-Morpholinylcarbonyl)dibenzo[a,c]phenazine](/img/structure/B414923.png)


![N'-[(E)-(2-chlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B414928.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B414929.png)

![4-(2-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B414935.png)


